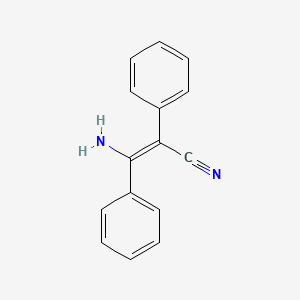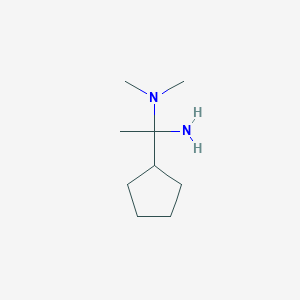
3-Amino-2,3-diphenylacrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2,3-diphenylacrylonitrile is an organic compound with the molecular formula C15H12N2 It is a derivative of acrylonitrile, characterized by the presence of an amino group and two phenyl groups attached to the acrylonitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-diphenylacrylonitrile typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing benzaldehyde with malononitrile in the presence of a base such as piperidine. The resulting intermediate is then subjected to a reaction with aniline to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2,3-diphenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-2,3-diphenylacrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-cancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Amino-2,3-diphenylacrylonitrile in biological systems involves its interaction with cellular targets. The compound has been shown to induce apoptosis in cancer cells by activating caspase pathways. It interacts with specific proteins and enzymes, leading to programmed cell death . The exact molecular targets and pathways are still under investigation, but its ability to selectively target cancer cells makes it a promising compound for therapeutic applications.
Comparaison Avec Des Composés Similaires
2,3-Diphenylacrylonitrile: Similar in structure but lacks the amino group.
3-Amino-2,3-diphenylprop-2-enenitrile: Another derivative with slight structural variations.
Uniqueness: 3-Amino-2,3-diphenylacrylonitrile is unique due to the presence of both amino and nitrile functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its potential anti-cancer properties set it apart from other similar compounds .
Propriétés
Numéro CAS |
478296-46-7 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
(E)-3-amino-2,3-diphenylprop-2-enenitrile |
InChI |
InChI=1S/C15H12N2/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13/h1-10H,17H2/b15-14- |
Clé InChI |
KEKPTCUUOVEUNV-PFONDFGASA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\N)/C#N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


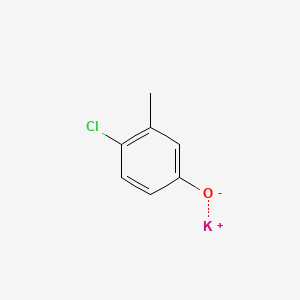
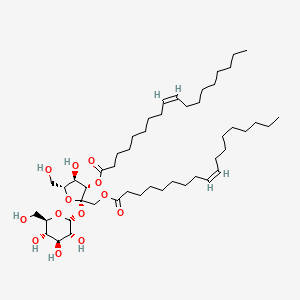
![BenzaMide, N-[4-[8-aMino-3-(1-Methylethyl)iMidazo[1,5-a]pyrazin-1-yl]-1-naphthalenyl]-3-(trifluoroMethyl)-](/img/structure/B12643743.png)

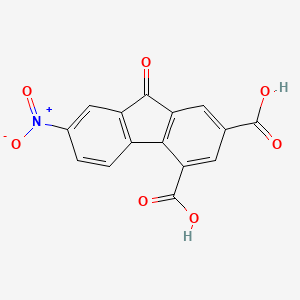
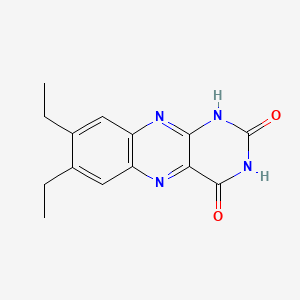
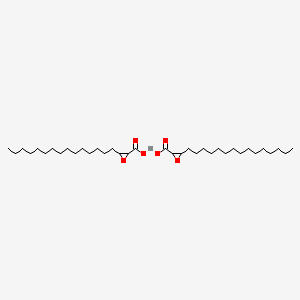
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)
